N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide, commonly known as DAA-1106, is a small molecule drug that has been extensively studied for its potential applications in various fields of scientific research. DAA-1106 belongs to the family of imidazopyridine derivatives and has been found to have potent binding affinity towards the peripheral benzodiazepine receptor (PBR). In
Aplicaciones Científicas De Investigación
DAA-1106 has been studied extensively for its potential applications in various fields of scientific research, including neuroscience, immunology, and oncology. In neuroscience, DAA-1106 has been used as a radioligand for imaging studies of the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide in the brain, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In immunology, DAA-1106 has been shown to modulate the immune response by affecting the function of immune cells such as macrophages and T-cells. In oncology, DAA-1106 has been found to have anti-tumor effects in various cancer cell lines.
Mecanismo De Acción
DAA-1106 binds to the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide, which is a transmembrane protein located in the outer mitochondrial membrane. The N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide is involved in various cellular processes such as cholesterol transport, apoptosis, and immune response. Binding of DAA-1106 to the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide results in the modulation of these processes, leading to its effects on various physiological systems.
Biochemical and Physiological Effects:
DAA-1106 has been found to have various biochemical and physiological effects, depending on the system being studied. In the brain, DAA-1106 has been shown to modulate the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation. In the immune system, DAA-1106 has been shown to modulate the activity of macrophages and T-cells, leading to its potential applications in immunotherapy. In cancer cells, DAA-1106 has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAA-1106 has several advantages for lab experiments, including its high binding affinity towards the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide, its stability, and its availability as a radioligand for imaging studies. However, DAA-1106 also has some limitations, including its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of DAA-1106, including its potential applications in the treatment of neurological disorders, immunotherapy, and oncology. In neuroscience, DAA-1106 can be used to study the role of the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide in various neurological disorders and to develop novel therapies targeting the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide. In immunology, DAA-1106 can be used to develop new immunotherapeutic approaches for the treatment of autoimmune diseases and cancer. In oncology, DAA-1106 can be used to develop new anti-cancer drugs that target the N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide.
Conclusion:
DAA-1106 is a small molecule drug that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DAA-1106 have been discussed in this paper. DAA-1106 has shown promising results in various studies and has the potential to be developed into new therapies for various diseases.
Métodos De Síntesis
The synthesis of DAA-1106 involves a series of chemical reactions, starting with the reaction of 2,4-difluorobenzonitrile with methylmagnesium bromide to form the corresponding carbinol. This intermediate is then reacted with 3-fluoroaniline to form the target compound, DAA-1106. The synthesis of DAA-1106 has been reported in several research papers and the compound has been synthesized using different methods with varying yields.
Propiedades
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(3-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-10-2-1-3-12(6-10)21-9-16(23)22-15(8-20)13-5-4-11(18)7-14(13)19/h1-7,15,21H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYDHASBPJLAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.